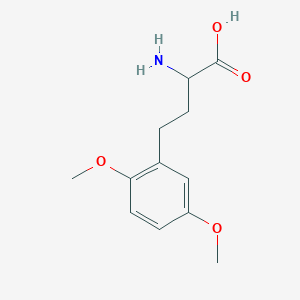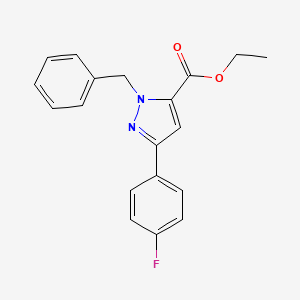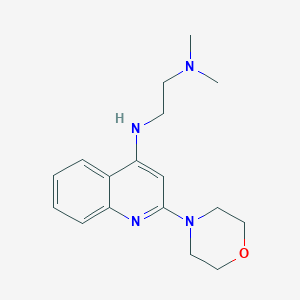
4,6-Diacetylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diacetylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of pyridine, characterized by the presence of acetyl groups at the 4 and 6 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylpyridine-2-carbonitrile typically involves the acetylation of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diacetylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-Diacetylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,6-Diacetylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
2,6-Diacetylpyridine: Similar structure but lacks the nitrile group.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains additional methyl groups and a different nitrile positioning.
2,4,6-Triarylpyridines: Tri-substituted pyridines with different functional groups.
Uniqueness: 4,6-Diacetylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and nitrile groups allows for diverse chemical modifications and applications, setting it apart from other pyridine derivatives .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4,6-diacetylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)8-3-9(5-11)12-10(4-8)7(2)14/h3-4H,1-2H3 |
InChI Key |
JKCSSFAXCCEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


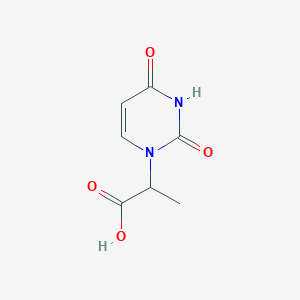
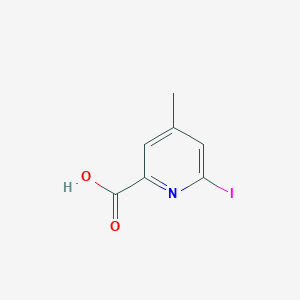
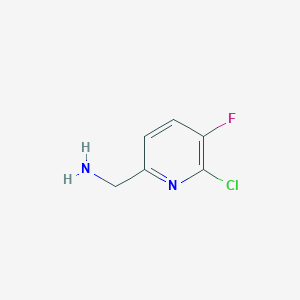
![(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14863442.png)
![4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde 5-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14863445.png)
![[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B14863447.png)
![1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea](/img/structure/B14863456.png)

